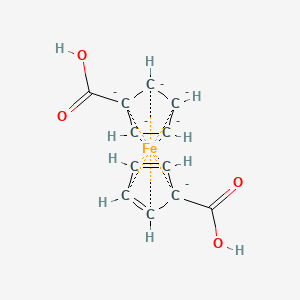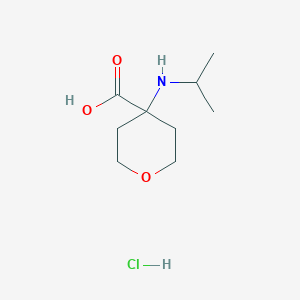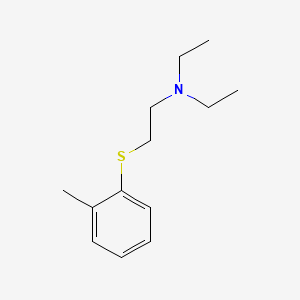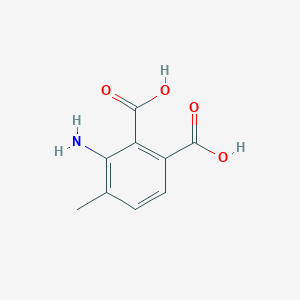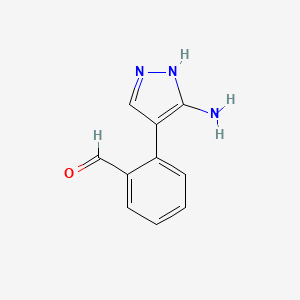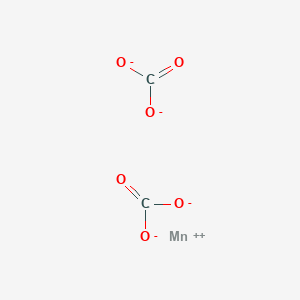
Manganous dicarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganous dicarbonate, also known as manganese(II) dicarbonate, is a chemical compound with the formula Mn(CO3)2. It is a carbonate salt of manganese in which manganese is in the +2 oxidation state. This compound is typically found in nature as the mineral rhodochrosite, which is characterized by its pink to red color. This compound is used in various industrial applications, including as a precursor to other manganese compounds and as a pigment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganous dicarbonate can be synthesized through the reaction of manganese(II) sulfate with sodium carbonate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution:
MnSO4+2Na2CO3→Mn(CO3)2+2Na2SO4
Industrial Production Methods: Industrial production of this compound often involves the use of manganese(II) oxide or manganese(IV) oxide as starting materials. These oxides are reacted with carbon dioxide under high pressure and temperature to form this compound. The reaction conditions typically involve temperatures around 200°C and pressures of about 5-10 atmospheres.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form manganese(III) or manganese(IV) compounds. For example, it can be oxidized by potassium permanganate in an acidic medium to form manganese dioxide.
Reduction: It can be reduced to manganese metal by heating with a reducing agent such as hydrogen gas.
Substitution: this compound can react with acids to form manganese(II) salts and carbon dioxide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, carbon monoxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation: Manganese dioxide (MnO2).
Reduction: Manganese metal (Mn).
Substitution: Manganese(II) chloride (MnCl2), manganese(II) sulfate (MnSO4).
Aplicaciones Científicas De Investigación
Manganous dicarbonate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese compounds, including manganese oxides and manganese sulfides.
Biology: this compound is used in studies of manganese metabolism and its role in biological systems.
Medicine: It is investigated for its potential use in manganese-based imaging agents for magnetic resonance imaging (MRI).
Industry: this compound is used as a pigment in ceramics and glass manufacturing, and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which manganous dicarbonate exerts its effects is primarily through its ability to release manganese ions (Mn2+). These ions can participate in various biochemical and chemical processes. In biological systems, manganese ions act as cofactors for several enzymes, including superoxide dismutase, which protects cells from oxidative damage. In industrial applications, manganese ions can act as catalysts, promoting the formation of desired products in chemical reactions.
Comparación Con Compuestos Similares
Manganese(II) carbonate (MnCO3): Similar in structure and properties, used in similar applications.
Manganese(II) oxide (MnO): Used as a precursor for other manganese compounds, but differs in its oxidation state and reactivity.
Manganese(IV) oxide (MnO2): A strong oxidizing agent, used in batteries and as a catalyst.
Uniqueness: Manganous dicarbonate is unique in its ability to release manganese ions in a controlled manner, making it useful in applications where a steady supply of manganese is required. Its stability and ease of handling also make it a preferred choice in various industrial and research settings.
Propiedades
Número CAS |
68013-64-9 |
|---|---|
Fórmula molecular |
C2MnO6-2 |
Peso molecular |
174.96 g/mol |
Nombre IUPAC |
manganese(2+);dicarbonate |
InChI |
InChI=1S/2CH2O3.Mn/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-4 |
Clave InChI |
WMOSTDJFFWYKNF-UHFFFAOYSA-J |
SMILES canónico |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)
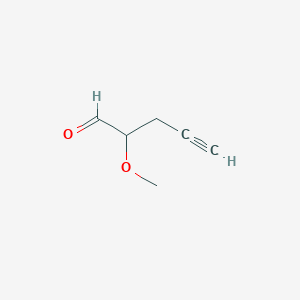
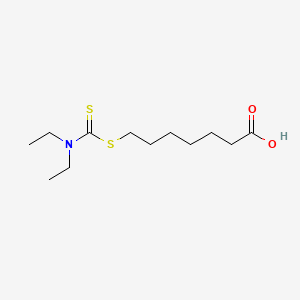
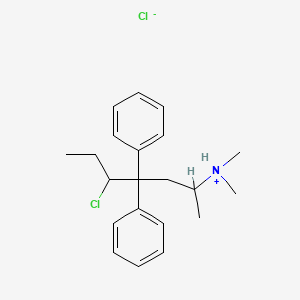

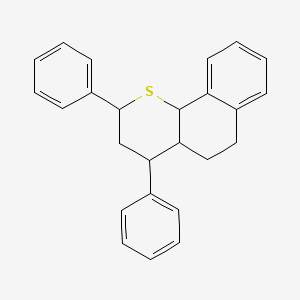
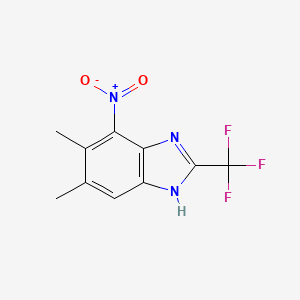
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride](/img/structure/B13772351.png)

